molecular formula C₁₅H₉D₄FN₄O₅ B1146876 (E)-Deschlorophenyl Fluoxastrobin-d4 CAS No. 1246833-53-3

(E)-Deschlorophenyl Fluoxastrobin-d4

Cat. No.: B1146876
CAS No.: 1246833-53-3
M. Wt: 352.31
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Description

(E)-Deschlorophenyl Fluoxastrobin-d4 (CAS: 1246833-53-3) is a deuterium-labeled isotopologue of (E)-Deschlorophenyl Fluoxastrobin (CAS: 852429-78-8), which itself is a derivative of the fungicidal compound Fluoxastrobin (CAS: 193740-76-0). The parent compound, Fluoxastrobin, is a broad-spectrum strobilurin fungicide used in agriculture to control fungal pathogens in crops such as cereals and vegetables . The deuterium labeling (four deuterium atoms) in this compound enhances its utility as an internal standard in analytical methods, particularly in mass spectrometry, by providing distinct isotopic signatures for accurate quantification .

Structurally, this compound retains the core strobilurin backbone, featuring a pyrimidine ring linked to a dioxazine moiety and a substituted phenyl group. The stereochemistry (E-configuration) ensures optimal binding to fungal cytochrome bc1 complexes, a mechanism critical to its fungicidal activity .

Properties

CAS No.

1246833-53-3

Molecular Formula

C₁₅H₉D₄FN₄O₅

Molecular Weight

352.31

Synonyms

6-[2-[(E)-(5,6-Dihydro-1,4,2-dioxazin-3-yl-d4)(methoxyimino)methyl]phenoxy]-5-fluoro-4(3H)-pyrimidinone; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Deschlorophenyl Fluoxastrobin-d4 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluoxastrobin Core: The core structure of Fluoxastrobin is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

    Introduction of the Deschlorophenyl Group: The deschlorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Deuteration: The final step involves the incorporation of deuterium atoms. This can be achieved through hydrogen-deuterium exchange reactions under specific conditions, such as using deuterated solvents and catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-Deschlorophenyl Fluoxastrobin-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its fungicidal properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halides and organometallic compounds are used in substitution reactions, often under the influence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different physical, chemical, and biological properties, making them useful for various applications.

Scientific Research Applications

(E)-Deschlorophenyl Fluoxastrobin-d4 has a wide range of scientific research applications, including:

    Chemistry: The compound is used in studies involving synthetic organic chemistry, particularly in the development of new fungicides and agrochemicals.

    Biology: It is used to study the effects of strobilurin fungicides on fungal pathogens and their resistance mechanisms.

    Medicine: Research is conducted to explore its potential as a lead compound for developing new antifungal drugs.

    Industry: The compound is used in the agricultural industry to protect crops from fungal diseases, thereby improving yield and quality.

Mechanism of Action

The mechanism of action of (E)-Deschlorophenyl Fluoxastrobin-d4 involves the inhibition of mitochondrial respiration in fungi. The compound binds to the cytochrome bc1 complex in the mitochondrial electron transport chain, blocking electron transfer and disrupting ATP synthesis. This leads to the death of fungal cells, effectively controlling fungal infections in crops.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between (E)-Deschlorophenyl Fluoxastrobin-d4 and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications
Fluoxastrobin 193740-76-0 C21H16N4O5FCl 458.83 Parent fungicide; chlorine substituent enhances stability and bioactivity. Agricultural fungicide
(E)-Deschlorophenyl Fluoxastrobin 852429-78-8 C21H16N4O5F 424.37 Chlorine-free derivative; reduced environmental persistence. Research on metabolic pathways
This compound 1246833-53-3 C21H12D4N4O5F 428.41 Deuterium-labeled; used as internal standard for quantification. Analytical chemistry
(E/Z)-Fluoxastrobin-d4 (Mixture) 1287192-28-2 C21H12D4N4O5FCl 462.85 Mixture of E/Z isomers; deuterated for trace analysis. Stability studies

Key Observations:

  • Deuterium Labeling: The addition of four deuterium atoms in this compound increases its molecular weight by 4.04 Da compared to its non-deuterated counterpart, enabling precise differentiation in mass spectrometry .
  • Chlorine Substituent : The absence of chlorine in the deschlorophenyl variants reduces their environmental persistence compared to Fluoxastrobin, making them preferable for studies on degradation pathways .
  • Isomeric Purity : Unlike the E/Z mixture (CAS: 1287192-28-2), this compound is stereochemically pure, ensuring consistent binding affinity in target assays .

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